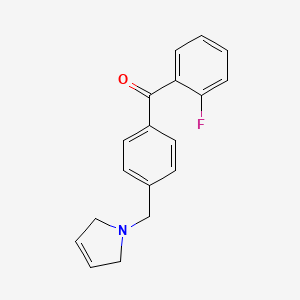

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone

描述

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is an organic compound that features a pyrrole ring and a fluorophenyl group

属性

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-6-2-1-5-16(17)18(21)15-9-7-14(8-10-15)13-20-11-3-4-12-20/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZFQVTUWDNNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643041 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-40-4 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone typically involves the reaction of 2,5-dihydro-1H-pyrrole with a benzaldehyde derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

化学反应分析

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds with similar structures to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of pyrrole can effectively target specific pathways involved in tumor growth and metastasis, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against a range of bacterial and fungal pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .

Neuropharmacological Effects

There is emerging evidence that pyrrole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases and mental health disorders. The compound's ability to modulate neurotransmitter release and receptor activity suggests a role in treating conditions such as depression and anxiety .

Material Science

In the industrial sector, this compound is being explored for its application in the synthesis of advanced materials, including polymers and nanomaterials. The unique electronic properties imparted by the fluorophenyl group enhance the material's performance characteristics, making it suitable for use in high-tech applications such as electronics and coatings.

Synthesis of Fine Chemicals

This compound serves as a valuable intermediate in the synthesis of other complex organic molecules. Its reactivity allows for the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro | Supports further investigation into clinical applications for cancer treatment |

| Research on Antimicrobial Effects | Showed effectiveness against resistant bacterial strains | Highlights potential for development of new antibiotics |

| Neuropharmacological Study | Indicated modulation of serotonin receptors | Suggests utility in treating mood disorders |

作用机制

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

- (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Uniqueness

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications .

生物活性

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, often referred to as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a pyrrole ring which is known for its diverse biological activities. The presence of a fluorine atom and the methanone group adds to its potential reactivity and bioactivity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of pyrrole compounds exhibit significant anti-inflammatory effects. For instance, one study demonstrated that similar pyrrole derivatives inhibited the production of pro-inflammatory cytokines in vitro. The docking studies suggested that these compounds interact with specific inflammatory pathways, potentially blocking the action of inflammatory mediators .

Antioxidant Properties

Pyrrole derivatives have shown promising antioxidant activity. A study employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that compounds with similar structures exhibited considerable free radical scavenging activity. The mechanism is attributed to the electron-donating ability of the pyrrole nitrogen .

Anticancer Potential

The anticancer properties of this compound have been evaluated through various assays. Molecular docking studies revealed that it could bind effectively to cancer-related targets such as protein kinases, suggesting a mechanism for inhibiting tumor growth. In vivo studies on related compounds have shown a reduction in tumor size in animal models .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Key factors influencing their activity include:

- Substituents on the Pyrrole Ring : Modifications at different positions can enhance or reduce activity.

- Fluorine Substitution : The introduction of fluorine has been associated with increased lipophilicity and improved binding affinity to biological targets.

A comparative analysis of various derivatives highlights that modifications leading to electron-withdrawing groups generally enhance the anticancer and anti-inflammatory activities .

Case Studies

Several studies provide insights into the biological effects of similar compounds:

-

Study on Antioxidant Activity :

- Researchers synthesized a series of pyrrole derivatives and tested their antioxidant properties using different assays.

- Results indicated that compounds with hydroxyl groups exhibited superior antioxidant capacity compared to those without.

-

Anti-inflammatory Mechanism :

- A study utilized molecular docking simulations to identify potential binding sites on inflammatory mediators.

- The findings suggested that specific interactions with TNF-alpha receptors could explain the observed anti-inflammatory effects.

- Anticancer Efficacy :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone, and how do reaction conditions influence yield?

- Methodology :

-

Friedel-Crafts Acylation : A common method involves reacting a substituted benzoyl chloride with an aromatic substrate (e.g., 2-fluorophenyl derivatives) using Lewis acid catalysts (e.g., AlCl₃) .

-

Multi-Step Synthesis : Incorporate pyrrolidine derivatives via alkylation or Mannich reactions. For example, coupling a pre-synthesized pyrrolidine-methylphenyl intermediate with a 2-fluorobenzoyl chloride under anhydrous conditions .

-

Optimization : Control temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions (e.g., over-acylation).

Key Parameters Optimal Range Catalyst (AlCl₃) 1.2–1.5 equivalents Reaction Temperature 0–5°C (initial step) Solvent Anhydrous DCM or CHCl₃

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and monitor reaction progress. For example, the 2-fluorophenyl group shows distinct coupling patterns (e.g., J = 8–12 Hz for ortho-fluorine) .

- X-Ray Crystallography : Resolve bond angles and torsional strain in the pyrrolidine-methyl bridge. reports dihedral angles (e.g., O2—C18—C19—C20 = −103.7°) critical for confirming stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns .

Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?

- Chromatographic Methods : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. highlights ethanol recrystallization for isolating triazole derivatives .

- HPLC : For enantiomerically pure forms, chiral columns (e.g., amylose-based) separate diastereomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. used DFT to analyze charge distribution in pyrrole-carboxylate derivatives .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility of the pyrrolidine ring .

- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by modeling transition states.

Q. What strategies resolve contradictions between crystallographic and spectroscopic data (e.g., bond length vs. NMR coupling constants)?

- Case Study : If X-ray data (e.g., C–F bond length = 1.34 Å) conflicts with ¹⁹F NMR chemical shifts, consider dynamic effects (e.g., rotational barriers in solution). shows how torsion angles (e.g., C18–C19–C20–F3 = −178.2°) influence solid-state vs. solution-phase conformers .

- Variable-Temperature NMR : Probe conformational exchange broadening to reconcile discrepancies .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) that stabilize specific conformations in crystals .

Q. How can cross-coupling reactions (e.g., Buchwald-Hartwig) be optimized to synthesize derivatives with enhanced bioactivity?

- Catalytic Systems : Use Pd(OAc)₂/XPhos with Cs₂CO₃ base in toluene at 110°C for C–N coupling. highlights sodium ethoxide-mediated thioether formation .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance electrophilicity.

- Challenges : Mitigate dehalogenation side reactions by controlling ligand-to-metal ratios .

| Derivative | Modification Site | Application |

|---|---|---|

| Triazole-thioether | Pyrrolidine-methyl bridge | Antimicrobial agents |

| Fluorinated biphenyl | 2-fluorophenyl substitution | Kinase inhibition |

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。